Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
CAS No.: 899727-79-8
Cat. No.: VC7383090
Molecular Formula: C21H22BrN3O3S
Molecular Weight: 476.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899727-79-8 |
|---|---|
| Molecular Formula | C21H22BrN3O3S |
| Molecular Weight | 476.39 |
| IUPAC Name | ethyl 9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C21H22BrN3O3S/c1-2-27-20(26)24-9-7-21(8-10-24)25-17(13-16(23-25)19-4-3-11-29-19)15-12-14(22)5-6-18(15)28-21/h3-6,11-12,17H,2,7-10,13H2,1H3 |
| Standard InChI Key | IOVZKXKTJOHMOZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
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Molecular Formula: CHBrNOS.
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Molecular Weight: 476.39 g/mol.
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CAS Registry Number: 899727-79-8.
IUPAC Name
The systematic IUPAC name is ethyl 9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c] benzoxazine-5,4'-piperidine]-1'-carboxylate.
Structural Features
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Spirocyclic Core: The compound features a spiro junction between the pyrazolo[1,5-c] benzoxazine (positions 1–10b) and the piperidine ring (positions 4'–1') .
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Substituents:
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Bromine at position 9 of the benzoxazine ring.
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Thiophen-2-yl group at position 2 of the pyrazole ring.
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Ethyl carboxylate at the nitrogen atom of the piperidine ring.
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Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of this compound involves multi-step reactions, typically including:
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Formation of the Pyrazolo-Benzoxazine Core: Cyclization reactions using precursors like 3-(thiophen-2-yl)-1H-pyrazol-5-amine and brominated benzoxazine intermediates .
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Spirocyclization with Piperidine: Introduction of the piperidine ring via nucleophilic substitution or condensation reactions .
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Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate under basic conditions .
Key Reaction Conditions
Example Synthesis (Adapted from ):
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Step 1: React [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with ethyl chloroformate in THF.
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Step 2: Stir at 25°C for 1 hour, followed by filtration and solvent evaporation.
Characterization and Analytical Data
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| H NMR | δ 1.20–1.35 (m, 3H, CH), 3.22–3.95 (m, piperidine protons), 6.60–7.20 (Ar-H) | |
| LC-MS | m/z = 476.39 [M+H] | |
| IR | 1700 cm (C=O stretch), 2218 cm (C≡N stretch) |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | Insoluble in water; soluble in DMSO, THF | |
| Melting Point | Not reported | — |
| Stability | Stable at room temperature (24 months) |
Challenges and Future Directions
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